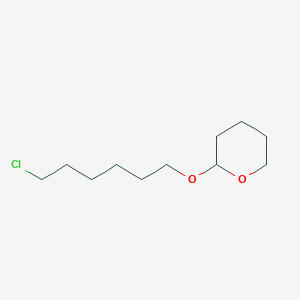
Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
Vue d'ensemble
Description
“Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” is a chemical compound12. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester”.Molecular Structure Analysis
The molecular formula of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” is C11H23O5P2. The molecular weight is 266.27 g/mol2. However, the specific molecular structure is not provided in the search results.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” are not provided in the search results.Applications De Recherche Scientifique
Chromatographic Analysis Standards
The use of pentanoic acid derivatives as internal standards in gas-chromatographic analysis of acidic fermentation end-products has been evaluated. Pentanoic acid derivatives are suitable for this purpose due to their clear separation and resolution in chromatograms, facilitating accurate analysis of complex mixtures produced by microbial fermentation processes (Silva, 1995).
Synthesis of Amino Acids
Pentanoic acid derivatives have been utilized in the synthesis of specific L-form amino acids, which are constituent amino acids in toxins. This research provides insights into the synthesis and resolution processes for these amino acids, showcasing the utility of pentanoic acid derivatives in the preparation of biologically significant compounds (Shimohigashi et al., 1976).
Organic Synthesis
Research on the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts highlights the versatility of pentanoic acid derivatives in organic synthesis. These derivatives serve as intermediates in the synthesis of complex organic molecules, demonstrating their significance in chemical synthesis (Mitsunobu & Yamada, 1967).
Intramolecular Cyclization
The cyclization of ethyl p-azidophenyl-2-phenylalkanoates into tetrahydronaphthalene lignan esters showcases the application of pentanoic acid derivatives in the synthesis of complex organic structures. This process has implications for the development of compounds with potential therapeutic applications (Pinto et al., 2011).
Safety And Hazards
The safety data sheet for “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester” is not available in the search results.
Orientations Futures
There is no specific information available on the future directions or potential applications of “Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester”.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may need to refer to specialized databases or publications.
Propriétés
IUPAC Name |
ethyl 2-diethoxyphosphorylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPVIVDUPRDDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |
CAS RN |
35051-49-1 | |
| Record name | Ethyl 2-(diethoxyphosphinyl)pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 2-(diethylphosphono)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














